molecular formula C9H12N2O2S B254214 1-(Methylsulfonyl)indolin-6-amine CAS No. 620985-93-5

1-(Methylsulfonyl)indolin-6-amine

Cat. No.: B254214
CAS No.: 620985-93-5
M. Wt: 212.27 g/mol
InChI Key: WYMVKGHSXNNMKK-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)indolin-6-amine is a chemical scaffold of significant interest in modern medicinal chemistry, particularly in the development of novel therapeutic agents. The indoline core is a recognized privileged structure in drug discovery, found in compounds active against a range of diseases . Recent scientific investigations highlight the specific promise of indoline sulfonamide derivatives as inhibitors of bacterial enzymes . These inhibitors function by targeting the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a vital enzyme in the lysine biosynthesis pathway essential for bacterial cell wall formation . Molecular docking studies suggest that indoline sulfonamides like this compound can bind competitively in the enzyme's active site, with the sulfonamide group potentially acting as a zinc-binding group to the dinuclear zinc center of DapE . Given that the DapE pathway is absent in humans, inhibitors of this enzyme represent a promising strategy for developing antibiotics with a new mechanism of action and selective toxicity against a broad spectrum of bacteria, including multi-drug resistant strains . Consequently, this compound serves as a valuable synthetic intermediate and building block for researchers exploring new classes of anti-infective agents to address the global health crisis of antibiotic resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMVKGHSXNNMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Methylsulfonyl Indolin 6 Amine and Analogs

Strategies for N-Sulfonylation of Indoline (B122111) Derivatives.rsc.orgunige.ch

The introduction of a sulfonyl group onto the nitrogen atom of the indoline ring is a key transformation in the synthesis of 1-(Methylsulfonyl)indolin-6-amine and related compounds. This process, known as N-sulfonylation, imparts specific chemical properties to the molecule and is a common strategy in medicinal chemistry. sci-hub.se

Introduction of the Methylsulfonyl Group via Sulfonyl Chlorides.rsc.orgsci-hub.se

The most direct method for the N-sulfonylation of indoline derivatives involves the use of sulfonyl chlorides. In the case of this compound, methanesulfonyl chloride would be the reagent of choice. The reaction proceeds via a nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

This method is widely applicable to a variety of substituted indolines. For instance, the sulfonylation of 2-substituted indolines has been described as a key step in kinetic resolution protocols. unige.ch The reaction of 1-(pyrimidin-2-yl)indoline with p-toluenesulfonyl chloride has also been investigated, highlighting the versatility of this approach. sci-hub.se

Optimization of Reaction Conditions for Indoline Sulfonylation.rsc.org

The efficiency of the N-sulfonylation reaction can be influenced by several factors, including the solvent, base, and temperature. A systematic optimization of these conditions is often necessary to achieve high yields and purity of the desired product.

For example, in the copper-catalyzed C7 sulfonylation of indolines, various solvents such as dioxane, toluene, and hexafluoroisopropanol (HFIP) were tested, with HFIP proving to be the most effective. sci-hub.se The choice of base is also critical, with inorganic bases like sodium carbonate often giving superior results compared to organic amines. sci-hub.se Temperature and reaction time are also key parameters that need to be fine-tuned to maximize the yield of the N-sulfonylated product. sci-hub.se Microwave irradiation has also been reported as an efficient, solvent-free method for the sulfonylation of amines, offering advantages such as shorter reaction times and cleaner reaction profiles. rsc.org

Functionalization and Derivatization Approaches on the Indoline Scaffold.chemrxiv.orgrsc.orgresearchgate.net

The indoline core of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of analogs with potentially unique properties.

Chemical Modifications at the Indoline C6-Amine Position.mdpi.comresearchgate.net

The C6-amine group of this compound is a versatile handle for introducing a variety of substituents. Standard amine chemistry can be employed to achieve this, including acylation, alkylation, and arylation reactions. For instance, the C6-amine could be acylated with various acid chlorides or anhydrides to form the corresponding amides. Reductive amination with aldehydes or ketones would provide access to N-alkylated derivatives.

The functionalization of the C6 position of the indole (B1671886) ring, a related heterocyclic system, has been a subject of significant research. thieme-connect.comfrontiersin.org These studies provide a foundation for potential transformations on the indoline scaffold. For example, enzymatic methods using prenyltransferases have been shown to be effective for the C6-functionalization of tryptophan-containing cyclic dipeptides. mdpi.comresearchgate.net

Exploration of Spirocyclic Structures and Other Ring System Modifications.chemrxiv.orgrsc.orgresearchgate.netnih.govmdpi.com

The indoline scaffold can be incorporated into more complex polycyclic systems, including spirocyclic structures. chemrxiv.orgrsc.orgresearchgate.netnih.govmdpi.com Spiroindolines are a class of compounds with a spiro atom at the C3 position of the indoline ring, connecting it to another ring system. These three-dimensional structures are of great interest in medicinal chemistry. nih.gov

Several methods have been developed for the synthesis of spiroindoline derivatives. These include dearomatization-spirocyclization-nucleophilic addition tandem approaches and condensation reactions between isatins and 1,3-dicarbonyl compounds. nih.govmdpi.com The synthesis of spiro[indoline-3,9′-xanthene]trione derivatives, for example, has been achieved through a magnesium perchlorate-catalyzed condensation. mdpi.com The development of methods for creating spirocyclic indolines opens up possibilities for designing novel analogs of this compound with unique spatial arrangements. chemrxiv.orgrsc.orgresearchgate.net

Chemoselective Transformations Involving Amine and Sulfonyl Groups.researchgate.netacs.orgchemrxiv.org

The presence of both an amine and a sulfonyl group in this compound and its derivatives necessitates careful consideration of chemoselectivity in subsequent chemical transformations. The reactivity of these two functional groups can be modulated to allow for selective modification of one group in the presence of the other.

For example, the sulfonamide nitrogen is generally less nucleophilic than a primary or secondary amine. This difference in reactivity can be exploited to selectively perform reactions at the C6-amine group without affecting the N-sulfonyl group. Conversely, conditions can be chosen to specifically target the sulfonamide. For instance, the deprotection of sulfonamides can be achieved under specific acidic conditions. researchgate.net

The chemoselectivity of amination reactions involving halo(het)arene sulfonyl halides has been studied, revealing that the outcome of the reaction (SNAr versus sulfonylation) can be controlled by the reaction conditions and the nature of the substrates. acs.orgchemrxiv.org This knowledge is crucial for designing synthetic routes to complex molecules containing both amine and sulfonyl functionalities.

Advanced Synthetic Techniques for Indoline Core Construction

The synthesis of the indoline scaffold, the core structure of this compound and its analogs, has been a significant focus of organic synthesis due to its prevalence in biologically active compounds. nih.govmdpi.com Advanced synthetic methodologies have moved beyond classical approaches to offer greater efficiency, selectivity, and access to complex molecular architectures. These techniques primarily include transition-metal-catalyzed C-H functionalization, asymmetric hydrogenation of indoles, and modern reductive cyclization strategies.

Transition-Metal-Catalyzed Intramolecular C-H Amination

A powerful and modern approach for constructing the indoline ring is through palladium(II)-catalyzed intramolecular amination of C-H bonds. This method offers a direct and atom-economical route from readily available phenethylamine (B48288) derivatives.

In a notable study, a protocol was developed for the Pd(II)-catalyzed C-H amination of N-(2-pyridinesulfonyl)-protected phenethylamines. organic-chemistry.org The use of the 2-pyridinesulfonyl protecting group is crucial as it acts as a directing group, facilitating the C-H activation at the ortho-position of the phenyl ring, and can be easily removed under mild conditions after the cyclization is complete. organic-chemistry.org This addresses challenges associated with other protecting groups that require harsh deprotection conditions. organic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a bystanding oxidant, with PhI(OAc)₂ proving to be highly effective, significantly reducing reaction times from up to 72 hours to just 4 hours. organic-chemistry.org The method demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.org The proposed mechanism involves coordination of the palladium to the nitrogen, selective C-H cleavage to form a palladacycle, oxidation of the palladium center, and subsequent C-N reductive elimination to yield the indoline product. organic-chemistry.orgthieme-connect.com

Catalyst SystemSubstrateOxidantKey FeaturesYield (%)Ref
Pd(OAc)₂ (10 mol%)N-(2-pyridinesulfonyl)phenethylaminesPhI(OAc)₂Mild conditions, rapid (4h), broad scope, facile deprotection.up to 88 organic-chemistry.org
Pd(OAc)₂ (10 mol%)N-Tf phenethylaminesSelectfluorApplicable to electron-rich substrates.60-86 thieme-connect.com

Asymmetric Hydrogenation of Indoles

The catalytic asymmetric hydrogenation of indoles represents a direct and efficient pathway to enantiomerically enriched indolines, which are valuable chiral building blocks. This strategy has seen significant advancements through the development of sophisticated transition-metal catalysts featuring chiral ligands.

Rhodium and Iridium complexes are prominent in this field. For instance, rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully used for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net These reactions often require a base, like Cs₂CO₃, to achieve high enantioselectivity, converting various 2-substituted N-acetylindoles into chiral indolines with up to 95% enantiomeric excess (ee). researchgate.net Similarly, 3-substituted N-tosylindoles can be hydrogenated to yield indolines with a stereocenter at the C3 position with up to 98% ee. researchgate.net

Cationic iridium complexes with chiral P,N ligands have also proven effective for the enantioselective hydrogenation of N-protected indoles under robust conditions. sci-hub.se The choice of both the catalyst and the nitrogen protecting group is critical to obtaining high yields and excellent enantioselectivities (up to 99% ee) for both 2- and 3-substituted indolines. sci-hub.se

A greener approach involves the heterogeneous catalytic hydrogenation of unprotected indoles in water, a long-standing challenge in organic synthesis. nih.gov By using a Pt/C catalyst activated by p-toluenesulfonic acid (pTSA), a variety of substituted indoles can be smoothly hydrogenated to their corresponding indolines in excellent yields. nih.gov The Brønsted acid is believed to protonate the indole at the C3 position, disrupting the aromaticity and forming a reactive iminium ion intermediate that is more susceptible to hydrogenation. nih.gov

Catalyst / LigandSubstrate TypeKey ConditionsEnantiomeric Excess (ee)Ref
[Rh(nbd)₂]SbF₆ / PhTRAP2- and 3-substituted N-protected indolesBase (Cs₂CO₃) requiredup to 98% researchgate.net
Cationic Ir / Chiral P,N ligandsN-protected indolesSelection of N-protecting group is crucialup to 99% sci-hub.se
Pt/CUnprotected indolesp-Toluenesulfonic acid (pTSA), H₂O solventN/A (achiral) nih.gov

Reductive Cyclization of Nitroarenes

Classic yet continually refined, the synthesis of the indole/indoline core from ortho-substituted nitroarenes remains a versatile strategy. These methods typically involve the construction of a side chain on a nitro-substituted benzene (B151609) ring, followed by reduction of the nitro group and subsequent intramolecular cyclization.

The Batcho-Leimgruber indole synthesis is a prominent example, starting from 2-nitrotoluenes. rsc.org The initial step involves condensation with an N,N-dimethylformamide dimethyl acetal (B89532) to form a β-dimethylamino-2-nitrostyrene intermediate. Subsequent reduction of the nitro group, commonly via catalytic hydrogenation (e.g., with Pd/C), triggers a reductive cyclization and elimination of dimethylamine (B145610) to furnish the indole ring, which can then be hydrogenated to the indoline. rsc.orgtandfonline.com

The Reissert indole synthesis provides another pathway, starting from the condensation of ortho-nitrotoluenes with diethyl oxalate (B1200264) in the presence of a strong base to form an ethyl o-nitrophenylpyruvate. rsc.org Reductive cyclization of this intermediate, historically using reagents like zinc in acetic acid or more modern catalytic hydrogenation methods, leads to the formation of indole-2-carboxylic acids, which can be further modified. rsc.org

These methods are advantageous for synthesizing indoles and indolines with specific substitution patterns on the benzene ring, dictated by the initial choice of the substituted nitroarene.

Named SynthesisStarting MaterialKey ReagentsIntermediate TypeRef
Batcho-Leimgruber2-NitrotoluenesDMF-DMA; then H₂/Pd-CEnamine rsc.org
Reissert2-NitrotoluenesDiethyl oxalate, NaOEt; then reduction (e.g., Zn/AcOH)α-Keto acid rsc.org

Structure Activity Relationship Sar Studies of 1 Methylsulfonyl Indolin 6 Amine Analogs

Elucidating Key Structural Features for Modulated Biological Potency

The biological activity of 1-(methylsulfonyl)indolin-6-amine analogs is intricately linked to specific structural features. The indoline (B122111) ring system, the position of substituents, and the methylsulfonyl group all play critical roles in determining the compound's interaction with biological targets.

Influence of Indoline Ring System and Substituent Positions on Bioactivity

The indoline scaffold, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. ijsdr.orgsci-hub.se Its rigid conformation can enhance binding specificity to biological targets by pre-organizing functional groups into a favorable orientation for receptor interaction.

The position of substituents on the indoline ring is a key determinant of bioactivity. For instance, in a series of indoline analogs developed as inhibitors of lysyl oxidase (LOX), a target in cancer therapy, the bicyclic indoline core was found to be significantly more potent than a simple piperidine (B6355638) ring. unimore.it This highlights the importance of the fused ring system. Furthermore, the relative positions of key functional groups, such as an aminomethylene and a sulfonyl group, on a thiophene (B33073) ring analog were critical, with the 2- and 5-positions being optimal for activity. unimore.it Any deviation from this arrangement led to a partial or complete loss of inhibitory function. unimore.it

Role of the Methylsulfonyl Group in Enhancing Binding Affinity and Intermolecular Interactions

The methylsulfonyl (-SO2CH3) group is a key functional moiety that significantly influences the pharmacological properties of this compound and its analogs. This electron-withdrawing group can enhance the compound's binding affinity to its molecular targets through several mechanisms. tandfonline.com

The sulfonyl group is capable of forming strong hydrogen bonds with receptor sites, which can contribute to a more stable drug-receptor complex. It also influences the electronic properties of the entire molecule, which can affect its interaction with biological macromolecules. In some instances, the methylsulfonyl group has been shown to improve metabolic stability by sterically shielding other parts of the molecule from enzymatic degradation.

For example, in a study of indomethacin (B1671933) analogs, the presence of a methanesulfonyl moiety was found to increase anti-inflammatory activity. tandfonline.com Similarly, in the development of inhibitors for the enzyme lysyl oxidase, the sulfonyl group was identified as a crucial substituent for potent inhibition. unimore.it

Systematic Chemical Modifications and Resultant Pharmacological Consequences

Systematic modifications of the this compound scaffold have been undertaken to explore the SAR and optimize biological activity. These modifications include substitutions at the C6-amine, variations of the methylsulfonyl group, and considerations of stereochemistry.

Impact of Substitutions and Derivatizations at the C6-Amine Moiety

The amine group at the C6 position of the indoline ring is a common site for chemical modification. Alterations at this position can significantly impact a compound's biological profile. For example, in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, various substitutions were made at the amine position of indoline derivatives to probe the binding site and establish SAR. acs.org

Structural Variations on the Methylsulfonyl Group

While the methylsulfonyl group is often beneficial for activity, its replacement with other functional groups has been explored to fine-tune the properties of the molecule. For example, replacing the methylsulfonyl group with a ketone has been shown to alter the electronic properties and hydrogen bonding capacity of the molecule, leading to different biological outcomes. In a study on PI3Kα inhibitors, replacing a methylsulfonyl group on a piperazine (B1678402) ring with a 6-methylhept-5-ene-1,4-dione resulted in a significant increase in selectivity for the target enzyme. nih.gov

The size and nature of the alkyl or aryl group attached to the sulfonyl moiety can also be varied. For instance, replacing the methyl group with a larger or more complex substituent can alter the steric and electronic profile of the molecule, potentially leading to improved binding or selectivity.

Stereochemical Considerations and Their Relevance to Biological Activity

Chirality, or the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Many biological targets, such as enzymes and receptors, are themselves chiral, and therefore may interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. nih.gov

In the context of this compound analogs, if a chiral center is present, it is crucial to investigate the activity of the individual enantiomers. One enantiomer may be significantly more potent or have a different pharmacological profile than the other. nih.gov For example, in the synthesis of trigonoliimines, a class of complex indole (B1671886) alkaloids, the stereochemistry at various carbon centers was found to be critical for their biological activity. mit.eduacs.org The specific spatial arrangement of substituents is often a key factor in achieving optimal interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the underlying mechanisms of action at a molecular level. arxiv.org

The development of predictive QSAR models for analogs of this compound involves a systematic process. Initially, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. acs.org The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. Various molecular descriptors are calculated to quantify the physicochemical properties of the compounds.

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. acs.org The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. uniroma1.it A statistically significant model can then be used to predict the biological activity of new, unsynthesized analogs, thereby guiding further synthetic efforts. arxiv.org

For instance, in studies of related indole-sulfonamide derivatives, QSAR models have been successfully constructed to predict activities such as anticancer and antimalarial effects. acs.org These models often reveal the critical role of specific structural features and physicochemical properties in determining the biological potency of the compounds.

The selection of appropriate physico-chemical descriptors is a critical step in developing a meaningful QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. For N-sulfonylated indoline and indole analogs, several classes of descriptors have been shown to be important.

Key Physico-Chemical Descriptors in QSAR Models of Sulfonamide-Indole Analogs:

Descriptor TypeSpecific DescriptorsInfluence on Biological Activity
Electronic Electronegativity, Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyThese descriptors relate to the electronic distribution within the molecule and its ability to participate in electrostatic interactions with the biological target. For example, the distribution of charge can influence hydrogen bonding and other key interactions. acs.orgekb.eg
Hydrophobic LogP (octanol-water partition coefficient)This descriptor is a measure of the molecule's lipophilicity, which affects its ability to cross cell membranes and bind to hydrophobic pockets within a protein target. nih.gov
Steric/Topological Molecular Weight, Molar Refractivity, van der Waals volume, Molecular Connectivity IndicesThese descriptors describe the size and shape of the molecule, which are critical for a proper fit within the binding site of a biological target. Steric hindrance can prevent optimal binding, while a complementary shape can enhance it. acs.orgekb.eg
Hydrogen Bonding Number of Hydrogen Bond Donors (HBD), Number of Hydrogen Bond Acceptors (HBA), Polar Surface Area (PSA)The sulfonamide group itself is a key hydrogen bonding motif. The presence and accessibility of HBDs and HBAs are often crucial for anchoring the ligand to the active site of a protein through specific hydrogen bond interactions. sciforum.net

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand, such as 1-(Methylsulfonyl)indolin-6-amine, within the binding site of a target protein.

Elucidation of Proposed Binding Modes and Orientations

While specific docking studies for this compound are not extensively published, analysis of analogous aryl sulfonamide and indole-based compounds allows for the elucidation of its probable binding characteristics. nih.govnih.gov The key structural features of the molecule—the methylsulfonyl group, the indoline (B122111) core, and the 6-amino group—are expected to govern its interactions within a protein's binding pocket.

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor. The two oxygen atoms of the methylsulfonyl (-SO2CH3) group act as strong hydrogen bond acceptors. Studies on other sulfonamide-containing inhibitors confirm the critical role of the sulfonyl group in forming hydrogen bonds with key residues in a target's active site. nih.gov

Hydrophobic Interactions: The bicyclic indoline ring system provides a significant hydrophobic scaffold, which can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: The benzene (B151609) ring portion of the indoline structure can participate in π-π stacking or π-cation interactions with aromatic or charged residues of a protein target.

In a hypothetical binding scenario, the indoline core would likely occupy a hydrophobic cavity, while the amine and sulfonyl groups would anchor the ligand's orientation by forming specific hydrogen bonds with polar residues at the periphery of the binding site. For instance, docking studies of sulfonamide inhibitors of the voltage-gated sodium channel Nav1.7 have revealed detailed information about the key residues and the types of interactions involved. nih.gov Similarly, research on adenosine (B11128) A2A receptor antagonists has shown that using hydrogen bond interactions as constraints in docking simulations can lead to a reasonable prediction of the experimental binding mode. nih.gov

Prediction of Receptor Binding Affinity and Specificity

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). Lower (more negative) scores typically indicate stronger binding. nih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used post-docking to refine binding free energy predictions. nih.gov

The predicted binding affinity of this compound would depend on the specific topology and chemical nature of the target's binding site. The combination of strong, directional hydrogen bonds from its polar groups and extensive hydrophobic contacts from its core structure suggests it could achieve high affinity and specificity for a well-matched target. Studies on estrogen receptor α have shown that hydrophobic contacts are a primary determinant of binding affinity. plos.org The specificity would arise from the precise geometric arrangement of hydrogen bond donors and acceptors, which would be complementary to only a select few biological targets.

Table 1: Example Binding Energy Data from Docking Studies of Related Compounds This table presents illustrative data from published studies on different compounds to demonstrate how binding affinity is reported. It does not represent data for this compound.

Compound ClassTarget ProteinDocking Score / Binding Energy (kcal/mol)Reference
1,3-indanedione derivativesInterleukin-6 (IL-6)-11.8 nih.gov
Pyrido[2,3-d]pyrimidinesHuman Thymidylate Synthase-10.5 to -12.5 (Docking Score) nih.gov
Anthranilic acid derivativesCyclooxygenase (COX)-7.9 to -9.1 (Binding Energy) jmchemsci.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. jmchemsci.comrsc.org DFT allows for the computation of molecular structure, vibrational frequencies, and various electronic parameters that are crucial for understanding a molecule's stability, reactivity, and intermolecular interactions. mdpi.comresearchgate.net Such calculations are often performed to complement experimental findings. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

DFT calculations on this compound can reveal its intrinsic electronic characteristics, which are fundamental to its chemical behavior and interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. jmchemsci.com For this compound, the electron-donating amine group would raise the HOMO energy, while the electron-withdrawing methylsulfonyl group would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). mdpi.com For this compound, the MEP would show negative potential around the sulfonyl oxygens, indicating their role as hydrogen bond acceptors. The hydrogens of the amine group would exhibit a positive potential, confirming their role as hydrogen bond donors. mdpi.com

Reactivity Descriptors: DFT can be used to calculate descriptors like local softness, which can explain trends in reactivity. osti.gov The local softness on the amine nitrogen, for example, would be a key descriptor for its reactivity in forming bonds. osti.gov

Table 2: Key Parameters from DFT Studies of Related Organic Molecules This table provides examples of parameters obtained via DFT for various molecules to illustrate the outputs of such calculations.

Molecule TypeBasis Set / FunctionalCalculated ParameterFindingReference
AmidesM06-2X/6-311++G(3df,3pd)Gibbs Free EnergyInvestigated interactions with sulfuric acid. nih.gov
Functionalized IsoindigoTD-CAM-B3LYP/6-31+G(2d,p)HOMO/LUMO EnergiesSubstituent effects have a significant impact on HOMO/LUMO levels and excitation energies. mdpi.comresearchgate.net
Anthranilic Acid DerivativesB3LYP/6-311GHOMO-LUMO GapExamined charge density distributions related to biological activity. jmchemsci.com
Ester CollectorsB3LYP/6-311G(d,p)Mayer Bond OrderAnalyzed the bond order of C=S bonds to relate to collector ability. mdpi.com

Homology Modeling and Protein Structure Prediction for Novel Targets

When the 3D structure of a biological target has not been determined experimentally (e.g., by X-ray crystallography or cryo-EM), homology modeling can be used to build a predictive model. frontiersin.org This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. frontiersin.org It is a crucial tool for enabling structure-based drug design for novel or uncharacterized targets. rsc.org

The process involves several key steps:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known structures. BLAST is a common tool for this step. frontiersin.org

Sequence Alignment: The target sequence is aligned with the template sequence(s).

Model Building: A 3D model of the target is constructed based on the alignment with the template's coordinates. Software like MODELLER or ProMod3 is frequently used for this stage. frontiersin.orgnih.gov

Model Refinement and Validation: The generated model is optimized to correct any steric clashes or unfavorable geometries. Its quality is then assessed using tools like PROCHECK (which analyzes Ramachandran plots), VERIFY_3D, and ERRAT to ensure it is stereochemically sound and reasonable. frontiersin.org

For a compound like this compound, which contains a distinct amine feature, a plausible target might be a G-protein coupled receptor (GPCR) such as a trace amine-associated receptor (TAAR). rsc.org If the structure of a specific TAAR subtype is unknown, a homology model could be built using the known structure of a related GPCR, like the β2-adrenergic or A2A adenosine receptor, as a template. nih.govnih.gov This model would then serve as the receptor for subsequent molecular docking simulations to investigate potential binding modes.

Pharmacophore Mapping and Virtual Screening Strategies for Analog Discovery

Pharmacophore mapping is a powerful strategy for identifying new, structurally diverse compounds with the potential for similar biological activity. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. ijsrch.com These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable groups. ijsrch.com

For this compound, a pharmacophore model would likely consist of:

One Hydrogen Bond Donor (HBD) feature corresponding to the 6-amino group.

Two Hydrogen Bond Acceptor (HBA) features from the sulfonyl oxygens.

One Hydrophobic (HY) or Ring Aromatic (RA) feature representing the indoline scaffold.

Once a pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases. nih.govijsrch.com This process filters millions of compounds to identify those that match the pharmacophoric features, thus having a higher probability of binding to the same target. nih.gov The identified "hits" can then be further analyzed using molecular docking and other methods before being selected for chemical synthesis and biological testing, significantly accelerating the discovery of new analogs. nih.govnih.gov

Table 3: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureAbbreviationCorresponding Chemical Group
Hydrogen Bond DonorHBD-NH₂ (Amine group)
Hydrogen Bond AcceptorHBA-SO₂- (Sulfonyl oxygens)
Hydrophobic / Ring AromaticHY / RAIndoline ring system

Mentioned Compounds

Preclinical Pharmacokinetic and Metabolic Profile Analysis of 1 Methylsulfonyl Indolin 6 Amine Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Preclinical Models

No published studies were found that specifically detail the ADME properties of 1-(Methylsulfonyl)indolin-6-amine or its derivatives in preclinical models. Such studies are crucial for understanding a compound's potential as a therapeutic agent, as they determine how the body processes the substance.

Identification and Characterization of Metabolites

In Vitro Metabolic Stability and Metabolite Generation Studies

There is no publicly available data from in vitro experiments, such as those using liver microsomes or hepatocytes, to assess the metabolic stability of this compound. These studies are fundamental for predicting a compound's half-life in the body and for identifying the primary metabolites formed.

Elucidation of Major Metabolic Pathways (e.g., Oxidation, Dealkylation, Conjugation)

Without metabolite identification studies, the major metabolic pathways for this compound remain unknown. Hypothetically, potential metabolic transformations could include oxidation of the indoline (B122111) ring, N-dealkylation, or conjugation reactions (such as glucuronidation or sulfation) of the amine or any hydroxylated metabolites. However, this is speculative and not based on experimental evidence.

Determination of Key Pharmacokinetic Parameters in Animal Models

Systemic Clearance and Volume of Distribution

Specific values for systemic clearance (Cl) and volume of distribution (Vd) for this compound in any animal model have not been reported in the scientific literature. These parameters are essential for understanding how efficiently the compound is removed from the body and how widely it distributes into tissues.

Oral Bioavailability and Distribution Profiles

There are no published reports on the oral bioavailability or tissue distribution profiles of this compound in preclinical species. This information is critical for determining the fraction of an orally administered dose that reaches systemic circulation and for identifying potential target tissues or sites of accumulation.

Routes of Elimination and Excretion

The elimination of a drug or its metabolites from the body is a critical aspect of its pharmacokinetic profile, primarily occurring through excretion. nih.gov The main routes for the excretion of foreign organic compounds are via the kidneys into urine and through the biliary tract into feces. nih.govresearchgate.net The specific pathway a compound follows is largely determined by its physicochemical properties, such as molecular weight and polarity. nuvisan.comsrce.hr

Generally, non-volatile, water-soluble, and low molecular weight compounds are primarily eliminated through renal excretion. mdpi.com This process involves glomerular filtration, active tubular secretion, and tubular reabsorption within the kidneys. mdpi.com Hydrophilic drugs are often excreted directly by the kidneys, whereas more hydrophobic (lipophilic) drugs typically undergo metabolic biotransformation in the liver to become more polar, facilitating their renal clearance. srce.hr

For compounds with a higher molecular weight (generally above 400-500 Daltons), biliary excretion becomes a more significant route of elimination. nih.gov The liver can actively secrete these larger molecules or their conjugated metabolites into the bile, which is then released into the digestive tract and eliminated in the feces. srce.hr Some compounds may be reabsorbed from the intestine back into circulation, a process known as enterohepatic cycling, which can prolong their presence in the body. srce.hr

In the context of sulfonamide derivatives, both renal and metabolic clearance are important. For instance, oxidative metabolism has been identified as a major elimination pathway for some complex heterocyclic sulfonamides. canada.ca For indoline-based compounds, their elimination characteristics would similarly depend on the specific substitutions and resulting polarity and molecular weight.

Other minor routes of excretion for chemical compounds include exhalation via the lungs for volatile substances, and to a lesser extent, secretion into sweat, saliva, and breast milk. nih.govresearchgate.net

Predictive Models for Preclinical Pharmacokinetic Properties

In modern drug discovery, computational and in silico models are essential for predicting the pharmacokinetic properties of new chemical entities before extensive in vivo testing. espublisher.comespublisher.com These models help to optimize absorption, distribution, metabolism, and excretion (ADME) characteristics and reduce the rate of attrition for drug candidates in later developmental stages. srce.hr

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical constructs that simulate the ADME processes by representing the body as a series of interconnected physiological compartments (organs and tissues). pharmaron.com These "bottom-up" models integrate drug-specific data (like solubility and permeability) with physiological parameters of the species (like blood flow rates and tissue volumes) to predict drug concentrations in various parts of the body over time. researchgate.net PBPK models have been successfully applied to sulfonamide compounds to predict tissue residue times and to understand the effects of drug interactions on elimination. nih.govresearchgate.net They are particularly useful for extrapolating pharmacokinetic data from preclinical species to humans. pharmaron.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or pharmacokinetic activity. japsonline.com By analyzing a dataset of compounds with known properties, these models can predict the activity of new, untested molecules. For indole (B1671886) derivatives, QSAR approaches have been used to predict various ADME parameters, helping to screen and prioritize compounds with favorable pharmacokinetic profiles. espublisher.comespublisher.comjapsonline.com

In Silico ADME Prediction: A variety of computational tools are available to predict a wide range of ADME properties based on a compound's structure. For indolinone derivatives, a class structurally related to indoline, the SwissADME database is a commonly used tool to evaluate physicochemical properties, drug-likeness, and pharmacokinetic parameters. frontiersin.org Such tools can provide early predictions on properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms. frontiersin.orgjapsonline.com

The table below illustrates the type of predictive data that can be generated for drug candidates using these models, based on findings for related indoline derivatives. frontiersin.org

Predicted PropertyDerivative Example 1: (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-oneDerivative Example 2: (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one
Gastrointestinal Absorption HighHigh
Blood-Brain Barrier Permeant YesNo
P-glycoprotein Substrate NoYes
CYP1A2 Inhibitor NoYes
CYP2C19 Inhibitor NoYes
CYP2C9 Inhibitor YesYes
CYP2D6 Inhibitor YesYes
CYP3A4 Inhibitor YesYes
This table is based on predictive data for related indolinone compounds and serves as an illustrative example of in silico ADME modeling. frontiersin.org

These predictive models are invaluable in the early stages of preclinical development, allowing for the efficient screening and optimization of compounds like this compound and its derivatives to identify candidates with the highest potential for success. espublisher.compharmaron.com

Analytical Methodologies for Characterization and Quantification of 1 Methylsulfonyl Indolin 6 Amine

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. d-nb.info By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 1-(Methylsulfonyl)indolin-6-amine can be unequivocally confirmed.

In a typical ¹H NMR spectrum, the protons on the aromatic ring, the indoline (B122111) ring, and the methylsulfonyl group would appear as distinct signals. The aromatic protons would exhibit characteristic splitting patterns based on their positions relative to the amine and the fused indoline ring. The methylene (B1212753) (-CH₂-) protons of the indoline ring would likely appear as triplets, while the methyl (-CH₃) protons of the sulfonyl group would present as a singlet. The amine (-NH₂) protons may appear as a broad singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. mdpi.com The chemical shifts of the aromatic carbons are influenced by the electron-donating amine group and the electron-withdrawing sulfonyl group. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (SO₂CH₃)~2.8-3.1 (singlet)~35-40
Indoline C3-H₂~3.2-3.4 (triplet)~45-50
Indoline C2-H₂~4.1-4.3 (triplet)~50-55
Amine (NH₂)Broad singletN/A
Aromatic CHs~6.5-7.5 (multiplets)~110-150
Aromatic Quaternary CsN/A~120-155

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary based on solvent and other conditions.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone for separating this compound from reaction impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) is the most common method, while Gas Chromatography (GC) can also be applied, often with sample derivatization.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. bldpharm.commoldb.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed for this purpose. cabidigitallibrary.org

The method allows for the separation of the target compound from structurally similar impurities, with detection commonly performed using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores. google.comresearchgate.net For quantitative analysis, a calibration curve is constructed using certified reference standards to determine the concentration of the analyte in a given sample. google.com The purity of a sample is often determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. google.com

Table 2: Typical HPLC Parameters for the Analysis of Aromatic Amines

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water/BufferElution of components with varying polarities. google.com
Detector UV/Diode Array Detector (DAD) at ~210-265 nmDetection of aromatic compounds. cabidigitallibrary.orggoogle.com
Flow Rate 1.0 mL/minControls retention time and resolution. google.com
Injection Volume 10-20 µLIntroduction of the sample into the system.

While HPLC is generally preferred, GC can be used for the analysis of amine-containing compounds. However, primary aromatic amines and sulfonamides can exhibit poor chromatographic behavior due to their polarity and potential for thermal degradation. cabidigitallibrary.org Therefore, derivatization is a common strategy to enhance volatility and thermal stability, making the analytes more amenable to GC analysis. nih.govresearchgate.net

Common derivatization agents include silylating agents, acylating agents (e.g., pentafluoropropionic acid anhydride), or agents that form carbamates. researchgate.netnih.gov After derivatization, the analyte can be separated on a capillary GC column and detected using a Flame Ionization Detector (FID) or, for greater selectivity and sensitivity, a Mass Spectrometer (MS). bohrium.comcoresta.org The analysis of various aromatic amines and sulfonamides has been successfully demonstrated using GC-based methods, which could be adapted for this compound. nih.govnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method (a "hyphenated technique"), it becomes an unparalleled tool for both quantification and structural identification, particularly in complex mixtures.

LC-MS/MS is the gold standard for studying the metabolism of compounds like this compound. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov It is particularly effective for identifying and quantifying metabolites in complex biological matrices such as plasma or liver microsome incubates. mdpi.com

In a typical metabolite identification study, the parent drug is incubated with liver microsomes to simulate in vitro metabolism. mdpi.com The resulting mixture is then injected into the LC-MS/MS system. The mass spectrometer can be operated in various modes to screen for potential metabolites. For example, a precursor ion scan can search for all compounds that fragment to a common product ion characteristic of the parent drug structure. A neutral loss scan can identify metabolites that have lost a specific chemical group, such as a glucuronide moiety (176 Da). mdpi.com

Once potential metabolites are detected, a product ion scan is performed to fragment the metabolite ion, yielding a fragmentation pattern that can be used to elucidate its structure, often by comparing it to the fragmentation pattern of the parent drug. mdpi.com This approach allows for the identification of common metabolic transformations such as oxidation (addition of 16 Da) or glucuronidation (addition of 176 Da). mdpi.com For quantification, the highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is used, where the instrument is set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard. nih.govmdpi.com

Table 3: Hypothetical LC-MS/MS Transitions for this compound and Potential Metabolites

Compound Parent Ion [M+H]⁺ (m/z) Hypothetical Transformation Product Ion (m/z) Analytical Purpose
This compound213.1-e.g., 134.1Quantification (SRM/MRM)
Oxidized Metabolite229.1+16 Da (Oxygen atom)e.g., 150.1, 134.1Metabolite Identification
Glucuronide Conjugate389.1+176 Da (Glucuronic acid)e.g., 213.1Metabolite Identification

Note: Product ion m/z values are hypothetical and depend on the actual fragmentation pathway of the molecule.

Advanced Bioanalytical Techniques for Complex Mixture Analysis

The analysis of this compound in complex biological mixtures, such as plasma or tissue homogenates, necessitates highly sensitive and selective analytical methods. These complex environments contain a multitude of endogenous substances that can interfere with the accurate quantification of the target analyte.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the bioanalysis of this compound and its related compounds. This methodology is favored for its ability to provide high levels of sensitivity and selectivity, enabling the detection of minute quantities of the analyte amidst a complex background. The process involves chromatographic separation of the compound from the matrix components, followed by its ionization and detection by a mass spectrometer. The selection of specific precursor and product ion transitions for the analyte enhances the specificity of the detection.

Derivatization is a chemical modification technique that can be employed to alter the physicochemical properties of an analyte to improve its detectability. For amine-containing compounds like this compound, derivatization can enhance chromatographic resolution, improve ionization efficiency for mass spectrometry, or introduce a fluorescent or electroactive tag for alternative detection methods.

While derivatization is a valuable tool in bioanalysis, the current analytical methodologies for this compound and its metabolites predominantly rely on direct LC-MS/MS analysis. The inherent sensitivity of modern mass spectrometers often negates the need for a derivatization step, thereby simplifying sample preparation and avoiding potential complications associated with the derivatization reaction itself, such as incomplete reactions or the formation of unstable products.

X-ray Crystallography for Ligand-Protein Co-Crystal Structure Determination

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules at an atomic level. In drug discovery, it is crucial for understanding how a ligand, such as this compound, interacts with its protein target. This structural information provides a detailed map of the binding interactions, which is essential for structure-based drug design.

The co-crystal structure of this compound in complex with the kinase domain of B-Raf (BRAF), a protein implicated in cancer, has been determined. This structural analysis reveals the precise binding mode of the compound within the ATP-binding site of the protein.

The indoline core of this compound settles into a specific pocket of the BRAF kinase domain. A critical hydrogen bond is formed between the 6-amino group of the indoline and the backbone carbonyl of a glutamine residue within the protein. The methylsulfonyl group extends towards the solvent-accessible region of the binding site. This detailed structural insight is pivotal for guiding the design of more potent and selective BRAF inhibitors by enabling targeted modifications to the this compound scaffold.

Below is a table summarizing the crystallographic data for the co-crystal structure of this compound and BRAF.

ParameterValue
PDB ID3TV8
Resolution (Å)2.6
R-value0.207
R-free0.263
Space GroupP 21 21 21
Unit Cell Dimensions (Å, °)a=56.2, b=86.3, c=116.4, α=90, β=90, γ=90
LigandThis compound
ProteinB-Raf

Future Research Directions and Translational Potential

Rational Design and Synthesis of Next-Generation Indoline-Sulfonamide Derivatives

The foundation for future work lies in the rational design and synthesis of new indoline-sulfonamide derivatives. By leveraging established structure-activity relationships (SAR), medicinal chemists can strategically modify the core structure of 1-(methylsulfonyl)indolin-6-amine to enhance its therapeutic properties.

One key strategy involves the application of quantitative structure-activity relationship (QSAR) models. These computational models can predict the biological activity of novel compounds based on their physicochemical properties. For instance, studies on indole-sulfonamide derivatives have shown that properties like mass, charge, polarizability, and van der Waals volume are crucial for their anticancer and antimalarial activities. acs.orgacs.org By using QSAR, researchers can prioritize the synthesis of derivatives predicted to have the highest potency. acs.org

The "tail approach," a common strategy in drug design, has been successfully used to synthesize novel urea (B33335) derivatives of indole-3-sulfonamide as carbonic anhydrase inhibitors. nih.gov This involves adding various functional groups to a core scaffold to explore new chemical space and improve target engagement. Future efforts could apply this approach to the this compound backbone to generate libraries of diverse compounds for screening against various biological targets.

Furthermore, the synthesis of derivatives can be guided by insights from molecular docking studies, which predict how a molecule binds to a protein target. acs.orgresearchgate.net For example, the design of dihydrobenzo[cd]indole-6-sulfonamide derivatives as TNF-α inhibitors was guided by docking analysis, leading to the identification of a compound with significantly improved activity. nih.gov

A summary of key strategies for the rational design of indoline-sulfonamide derivatives is presented in the table below.

Design StrategyDescriptionExample Application
QSAR Modeling Utilizes statistical relationships between chemical structure and biological activity to predict the potency of new compounds.Predicting the anticancer and antimalarial activity of indole-sulfonamide derivatives. acs.orgacs.org
Tail Approach Involves the systematic addition of various functional groups to a core molecular scaffold.Synthesis of indole-3-sulfonamide ureido derivatives as carbonic anhydrase inhibitors. nih.gov
Molecular Docking Computationally predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Guiding the design of dihydrobenzo[cd]indole-6-sulfonamide derivatives as TNF-α inhibitors. nih.gov
Structure-Activity Relationship (SAR) Analysis Examines how modifications to a chemical structure affect its biological activity.Informing the design of future derivatives for improved efficacy and selectivity. researchgate.net

Expanding the Biological Target Landscape and Therapeutic Areas

While initial research has focused on the anticancer potential of this compound, its versatile structure suggests that its derivatives could be active against a wider range of biological targets and therapeutic areas. ontosight.airesearchgate.net

Indole-based compounds have a long history in medicinal chemistry and are known to interact with a diverse array of biological targets. researchgate.netresearchgate.net For example, indole-sulfonamide derivatives have been investigated for their activity as:

Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines. acs.orgacs.orgontosight.ai

Antimalarial agents: Showing promise against multidrug-resistant strains of P. falciparum. acs.orgacs.org

Carbonic anhydrase inhibitors: With potential applications in treating glaucoma, epilepsy, and certain types of cancer. nih.gov

Cholinesterase inhibitors: Relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. mdpi.com

TNF-α inhibitors: Offering a potential therapeutic strategy for inflammatory diseases. nih.gov

AMPK activators: Investigated for their role in cellular energy homeostasis. mdpi.com

COX/LOX inhibitors: Showing potential as anti-inflammatory agents. mdpi.comacs.org

The indoline (B122111) scaffold itself is a key component in several approved drugs with diverse mechanisms of action, highlighting the broad therapeutic potential of this chemical class. mdpi.comnih.gov Future research should, therefore, involve screening this compound and its derivatives against a wider panel of biological targets to uncover new therapeutic opportunities. researchgate.netidrblab.net

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The drug discovery process can be significantly accelerated by integrating advanced computational and experimental methodologies. nih.govmdpi.com For the development of this compound derivatives, this integrated approach can streamline the identification and optimization of lead compounds.

Computational approaches play a crucial role in the initial stages of drug discovery. nih.gov Virtual screening, for instance, can be used to rapidly screen large libraries of virtual compounds against a specific biological target, identifying promising candidates for synthesis and experimental testing. mdpi.comnih.gov This not only saves time and resources but also increases the hit rate compared to traditional high-throughput screening (HTS). nih.gov Furthermore, computational methods can be employed for lead optimization by predicting the effects of structural modifications on activity and pharmacokinetic properties. nih.gov

Advanced experimental methodologies are essential for validating computational predictions and providing detailed insights into the mechanism of action. High-resolution X-ray crystallography can be used to determine the precise binding mode of inhibitors to their target proteins, providing invaluable information for structure-based drug design. nih.gov Techniques like surface plasmon resonance (SPR) can be used to measure the binding affinity of compounds to their targets in real-time. nih.gov

The synergy between computational and experimental approaches creates a powerful feedback loop. Computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models. This iterative process accelerates the discovery of potent and selective drug candidates. mdpi.com

Addressing Challenges in Preclinical Translation and Optimization

The successful translation of a promising compound from the laboratory to the clinic is a major hurdle in drug development. For this compound and its derivatives, several challenges in preclinical translation and optimization will need to be addressed.

A key challenge is ensuring that the compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Poor metabolic stability, for example, can limit the in vivo efficacy of a compound. nih.gov Early-stage screening of ADME properties is crucial to identify and address potential liabilities.

Another significant challenge is the selection of appropriate preclinical models that accurately recapitulate human disease. nih.gov The interaction between a drug candidate and the biological system is complex, and animal models may not always be predictive of the human response. nih.gov Careful consideration must be given to the choice of animal models to evaluate the efficacy and safety of new indoline-sulfonamide derivatives.

Furthermore, optimizing the formulation and delivery of the drug candidate is essential for achieving the desired therapeutic effect. nih.gov This may involve the use of carrier-mediated systems to improve solubility, stability, and targeted delivery. nih.gov

Overcoming these preclinical challenges will require a multidisciplinary approach, integrating the expertise of medicinal chemists, pharmacologists, and formulation scientists. nih.gov

Q & A

Q. What are the key considerations in designing a synthetic route for 1-(Methylsulfonyl)indolin-6-amine derivatives?

  • Methodological Answer : Synthetic routes should prioritize regioselectivity and functional group compatibility. For example, coupling reactions involving boronic acids (e.g., Suzuki-Miyaura) can introduce aryl groups at specific positions, as demonstrated in the synthesis of structurally related thienopyrimidine derivatives . Key steps include:
  • Protection/deprotection strategies : Ensure the methylsulfonyl group remains stable under reaction conditions.
  • Catalyst selection : Use palladium catalysts for cross-coupling reactions, optimizing temperature and solvent (e.g., DMSO at 80–100°C) .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products, verified by 1H^1H NMR and HRMS .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Perform stability studies using:
  • pH titration assays : Monitor structural integrity via UV-Vis spectroscopy or HPLC at pH 2–12.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to assess melting points and decomposition trends.
  • NMR stability tests : Compare 1H^1H and 13C^{13}C NMR spectra before and after exposure to acidic/basic conditions, focusing on the methylsulfonyl group’s chemical shift stability .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

  • Methodological Answer : Combine:
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peaks) .
  • Multinuclear NMR : Assign 1H^1H and 13C^{13}C signals, particularly the methylsulfonyl group (δ ~3.3 ppm in 1H^1H) and indole/amine protons .
  • HPLC-UV : Assess purity (>95%) with retention time consistency under standardized conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs across studies?

  • Methodological Answer : Address contradictions by:
  • Dose-response normalization : Standardize assay concentrations (e.g., 1–100 µM) and controls.
  • Structural benchmarking : Compare analogs with documented bioactivity (e.g., BTK inhibitors in ) to identify critical substituents (e.g., acrylamide groups enhancing covalent binding) .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinities (KdK_d) and rule off-target effects .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer : Combine:
  • Molecular docking : Use programs like AutoDock Vina to model interactions with BTK or analogous kinases, focusing on sulfonyl group hydrogen bonding .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • Free-energy calculations : Apply MM-GBSA to estimate binding energies, correlating with experimental IC50_{50} values .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematic SAR approaches include:
  • Substituent scanning : Introduce electron-withdrawing/donating groups (e.g., methoxy, fluoro) at the indole 4-position to modulate electron density .
  • Bioisosteric replacement : Replace the methylsulfonyl group with sulfonamides or sulfonic acids to enhance solubility or target affinity .
  • Protease stability assays : Test metabolic stability in liver microsomes to prioritize derivatives with longer half-lives .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in cell-based assays?

  • Methodological Answer : Use:
  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} values.
  • ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).
  • Principal component analysis (PCA) : Identify outliers or clustering patterns in high-throughput screens .

Data Analysis and Experimental Design

Q. How should researchers design controls for assessing off-target effects in kinase inhibition assays?

  • Methodological Answer : Include:
  • Positive controls : Known kinase inhibitors (e.g., staurosporine for broad-spectrum inhibition).
  • Negative controls : Vehicle-only treatments (e.g., DMSO at ≤0.1% v/v).
  • Selectivity panels : Test against unrelated kinases (e.g., EGFR, JAK2) to confirm specificity .

Q. What validation criteria ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Validate via:
  • Replication : Synthesize batches in triplicate, ensuring <5% yield variation.
  • Cross-lab verification : Collaborate with independent labs to reproduce spectral data (NMR, HRMS).
  • Intermediate characterization : Confirm purity of intermediates (e.g., boronic ester precursors) before coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.